AL-8417
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Overview
Description
Preparation Methods
The synthesis of AL-8417 involves several steps. The compound is derived from 2-naphthaleneacetic acid, 6-methoxy-.alpha.-methyl-, 2-((2R)-3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester, (.alpha.S)- . The synthetic route typically involves esterification reactions under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic pathways to ensure high yield and purity.
Chemical Reactions Analysis
AL-8417 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
AL-8417 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of AL-8417 involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence various signaling cascades .
Comparison with Similar Compounds
AL-8417 can be compared with other similar compounds, such as:
(2R)-AL-5898: Another compound with a similar structure but different functional groups.
2-naphthaleneacetic acid derivatives: Compounds with similar core structures but varying substituents.
The uniqueness of this compound lies in its specific molecular configuration and the presence of unique functional groups that confer distinct chemical and biological properties .
Properties
CAS No. |
180472-20-2 |
---|---|
Molecular Formula |
C29H34O5 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[(2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C29H34O5/c1-17-18(2)27-25(20(4)26(17)30)11-12-29(5,34-27)13-14-33-28(31)19(3)21-7-8-23-16-24(32-6)10-9-22(23)15-21/h7-10,15-16,19,30H,11-14H2,1-6H3/t19-,29+/m0/s1 |
InChI Key |
KYECYAFVFZRXIM-ADXZGYQBSA-N |
SMILES |
CC1=C(C2=C(CCC(O2)(C)CCOC(=O)C(C)C3=CC4=C(C=C3)C=C(C=C4)OC)C(=C1O)C)C |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)CCOC(=O)[C@@H](C)C3=CC4=C(C=C3)C=C(C=C4)OC)C(=C1O)C)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCOC(=O)C(C)C3=CC4=C(C=C3)C=C(C=C4)OC)C(=C1O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AL-8417; (2R)-AL-5898; J1.090.276B; AL8417; AL 8417; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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